7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 1523136-07-3) is a fluorinated dihydrobenzofuran derivative with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol . The compound features a fused benzofuran ring system, where the furan ring is partially saturated (2,3-dihydro configuration), a carboxylic acid group at position 3, and a fluorine substituent at position 7 (Figure 1). This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Physicochemical data include:
- MDL Number: MFCD26663371
- Storage: No specific storage conditions are reported, though typical handling for carboxylic acids (dry, inert atmosphere) is advised .
- Commercial Availability: Sold by suppliers like Enamine Ltd. and CymitQuimica, with prices ranging from €191.00/100 mg to €681.00/g, reflecting its high purity and niche applications .
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFDMCUQBVSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Fluorinated Indanone Derivatives
A prominent approach involves derivatizing fluorinated indanone precursors. For instance, 7-fluoro-4-hydroxyindanone serves as a key intermediate, undergoing sequential transformations:
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Silylation : Protection of the ketone via enol ether formation using agents like N,O-bis(trimethylsilyl)acetamide (BSA) enhances reactivity for subsequent ozonolysis.
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Ozonolysis and Reductive Workup : Cleavage of the enol ether’s double bond generates a dialdehyde intermediate, which is reduced to a diol.
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Oxidation and Esterification : Selective oxidation of the diol to a dicarboxylic acid, followed by esterification with methanol, yields the methyl ester.
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Aromatization Avoidance : Unlike methods targeting fully aromatic benzofurans, the dihydro structure is preserved by omitting high-temperature aromatization steps, instead stabilizing the intermediate through controlled crystallization.
This route achieves an overall yield of ~62% with >99% purity, avoiding positional isomers common in Claisen rearrangement-based syntheses.
Direct Fluorination Strategies
Introducing fluorine at the para-position (C7) requires precise electrophilic substitution:
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Electrophilic Fluorination : Using Selectfluor™ in acetic acid at 80°C, fluorine is incorporated into a preformed dihydrobenzofuran scaffold. This method, however, risks over-fluorination and requires quenching with aqueous sodium thiosulfate to halt side reactions.
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Directed Ortho-Metallation : A lithiated intermediate at C7, generated via n-BuLi at -78°C, reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine regioselectively before carboxylation.
Comparative studies show electrophilic fluorination affords 55–60% yields , whereas directed metallation achieves 70–75% yields but demands stringent anhydrous conditions.
Carboxylation Techniques
Oxidative Carboxylation of Alcohol Intermediates
A two-stage process converts a C3 hydroxymethyl group to the carboxylic acid:
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TEMPO-Mediated Oxidation : The alcohol is oxidized to a ketone using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and NaOCl in a biphasic system (CH₂Cl₂/H₂O).
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Haloform Reaction : Treatment with I₂/KOH converts the ketone to the carboxylic acid via iodioform cleavage, yielding the target compound in 85% purity after recrystallization.
Hydrolysis of Ester Precursors
The methyl ester of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes saponification:
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Basic Hydrolysis : Refluxing with NaOH in EtOH/H₂O (3:1) for 6 hours cleaves the ester, followed by acidification with HCl to precipitate the carboxylic acid.
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Enzymatic Hydrolysis : Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C offers a greener alternative, albeit with lower yields (~50% ).
Crystallization and Polymorph Control
The final carboxylic acid’s purity and stability depend on crystallization conditions:
| Parameter | Form I (Anhydrous) | Form II (Hydrate) |
|---|---|---|
| Solvent System | t-BuOMe/Heptane | IPA/H₂O (95:5) |
| Crystal Habit | Needles | Plates |
| Melting Point | 189–191°C | 172–174°C |
| Stability | Hygroscopic | Non-hygroscopic |
Form I, precipitated from tert-butyl methyl ether, exhibits superior solubility in DMSO (>100 mg/mL) but requires desiccation during storage. Form II, isolated from isopropanol/water, is preferred for formulations due to its stability.
Analytical Characterization
Critical spectroscopic data for structural confirmation:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.45 (t, J = 8.8 Hz, 1H, CH₂), 3.92 (q, J = 8.8 Hz, 1H, CH₂), 13.1 (s, 1H, COOH).
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IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).
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HRMS (ESI+) : m/z calcd. for C₉H₇FO₃ [M+H]⁺: 199.0401; found: 199.0398.
Industrial Scalability and Challenges
Key considerations for large-scale production:
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Cost of Fluorinated Reagents : NFSI and Selectfluor™ contribute significantly to raw material expenses, necessitating solvent recovery systems.
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Byproduct Management : Isomeric impurities (e.g., 5-fluoro derivatives) are minimized using orthogonal purification (e.g., silica gel chromatography followed by recrystallization).
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Regulatory Compliance : Residual palladium from coupling reactions must be <10 ppm, achievable via treatment with SiliaMetS® Thiol .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. Common reagents include alcohols with acid catalysts or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):
Ester derivatives are often intermediates for further functionalization, such as amidation or reduction.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, critical for pharmaceutical applications. Reactions typically employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
Amidation is sensitive to steric hindrance from the benzofuran ring, requiring optimized stoichiometry .
Halogen Substitution
Substitution at the 7-position is less favorable compared to non-fluorinated analogues, limiting synthetic utility .
Oxidation and Decarboxylation
The carboxylic acid group can undergo oxidative decarboxylation under strong oxidizing conditions:
Decarboxylation is accompanied by ring aromatization, producing simpler benzofuran derivatives .
Stability Under Ambient and Extreme Conditions
The compound exhibits moderate stability but decomposes under extreme conditions:
| Condition | Observation | Source |
|---|---|---|
| pH < 2 or pH > 10 | Rapid hydrolysis of the carboxylic acid group | |
| Temperatures > 200°C | Degradation via decarboxylation and ring opening | |
| UV light (254 nm) | No significant degradation over 24 hours |
Stability profiles inform storage recommendations (dry, inert atmosphere, RT) and reaction design.
Catalytic Hydrogenation
The dihydrobenzofuran ring can undergo hydrogenation to yield tetrahydro derivatives:
Hydrogenation products are explored for enhanced bioavailability in drug design .
Suzuki–Miyaura Coupling
The fluorine substituent can be replaced via palladium-catalyzed cross-coupling, though reactivity is limited:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | 7-Phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | 30% |
This reaction is less efficient compared to brominated or iodinated analogues .
Grignard and Organometallic Additions
The carboxyl group can react with Grignard reagents to form ketones or alcohols after workup:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH<sub>3</sub>MgBr | THF, −78°C → RT | 3-(1-Hydroxyethyl)-7-fluoro-2,3-dihydro-1-benzofuran | 65% |
| PhLi | Ether, 0°C | 3-Benzoyl-7-fluoro-2,3-dihydro-1-benzofuran | 50% |
Photochemical Reactions
UV irradiation induces dimerization or ring-opening reactions in select solvents:
| Conditions | Product | Yield |
|---|---|---|
| UV (365 nm), benzene | Dimeric benzofuran derivative | 25% |
| UV (254 nm), O<sub>2</sub> atmosphere | 7-Fluoro-3-hydroxybenzoic acid | 35% |
Comparative Reactivity with Analogues
Substituents significantly alter reactivity relative to non-fluorinated or halogenated derivatives:
| Compound | Reaction | Relative Rate (vs. 7-Fluoro) |
|---|---|---|
| 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | NAS with NaOH | 12× faster |
| 7-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | Esterification | 0.5× slower |
| 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | Suzuki coupling | 50× faster |
The electron-withdrawing fluorine atom reduces electrophilicity at the 7-position but stabilizes intermediates in decarboxylation .
Scientific Research Applications
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. 7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research.
Scientific Research Applications
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex organic molecules is particularly notable.
- Chemistry It is used as a building block for the synthesis of more complex organic molecules.
- Biology It is investigated for its potential antimicrobial and anticancer properties. Benzofuran derivatives have demonstrated promising antimycobacterial and antifungal activities .
- Medicine Explored as a potential therapeutic agent for various diseases due to its biological activity.
- Industry It is utilized in the development of new materials and pharmaceuticals.
Benzofuran compounds have demonstrated biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The antimicrobial activity of the compound is enhanced when halogens are present at the 4-position, improving efficacy against various bacterial strains and inhibiting cell growth by disrupting essential cellular processes in pathogens.
Chemical Reactions
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution Halogen substitution reactions can occur at the fluorine position. Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Anticancer Properties
Benzofuran derivatives, including methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate, have anticancer potential. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 5-bromo-7-fluoro... | A2780 (Ovarian) | 12 |
| Methyl 5-bromo... | MCF-7 (Breast) | 1.89 |
| Methyl 5-bromo... | PC-3 (Prostate) | 1.67 |
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Benfur (5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) is a lignan derivative with enhanced bioactivity.
Key Observations :
- Fluorine vs.
- Dimethyl Substitution : The 2,2-dimethyl variant lacks aromaticity in the furan ring, reducing conjugation but increasing steric bulk, which may influence binding in receptor-based applications .
- Complex Lignans (e.g., Benfur) : Extended substituents (e.g., methoxy and carboxyvinyl groups) enhance anticancer activity via p53-dependent G2/M cell cycle arrest and NF-κB inhibition .
Table 2: Pharmacological Activity Comparison
Biological Activity
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Target of Action
Benzofuran compounds, including 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid, have been shown to exhibit significant biological activities such as anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. These activities are attributed to their ability to interact with various biological targets, leading to a wide range of cellular responses.
Mode of Action
The compound's antimicrobial activity is enhanced when halogens are present at the 4-position. This modification has been linked to improved efficacy against various bacterial strains. The biochemical pathways involved suggest that these compounds may inhibit cell growth by disrupting essential cellular processes in pathogens.
Antimicrobial Activity
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has demonstrated notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that benzofuran derivatives can inhibit the growth of various cancer cell lines. For instance, studies have reported that 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid demonstrates significant cytotoxicity against human cancer cells, with IC50 values reflecting its potency in inhibiting cell proliferation.
Case Studies
-
Antimicrobial Efficacy Study
In a recent study, 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid was tested against a panel of bacterial strains. The results showed that the compound outperformed traditional antibiotics in terms of efficacy against resistant strains, highlighting its potential as a novel antimicrobial agent . -
Cancer Cell Line Study
A study investigating the effects of this compound on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. The compound's ability to trigger cell death in cancer cells while sparing normal cells offers promising therapeutic implications.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid have been explored to assess its bioavailability and metabolic stability. Preliminary data suggest that modifications to the benzofuran structure can enhance its pharmacological profile by improving solubility and reducing toxicity . Safety assessments indicate that the compound exhibits low toxicity in vitro, making it a candidate for further development.
Q & A
Q. What synthetic routes are most effective for preparing 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how can regioselectivity be ensured?
Methodological Answer: The synthesis of fluorinated benzofuran derivatives typically involves cyclization of fluorinated precursors or late-stage fluorination. For example:
- Cyclization Approach : Start with fluorinated phenols or catechols, followed by acid-catalyzed cyclization to form the dihydrobenzofuran core. Ensure regioselectivity by optimizing reaction temperature and catalysts (e.g., H₂SO₄ or polyphosphoric acid) .
- Fluorination Strategies : Use electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) to introduce fluorine at the 7-position. Monitor reaction progress via TLC or HPLC to confirm regioselectivity .
Q. Example Table: Synthetic Routes for Analogous Fluorinated Benzofurans
| Precursor | Fluorination Method | Yield (%) | Reference Compound |
|---|---|---|---|
| 5-Fluorocatechol | Cyclization | 65–75 | 5-Fluoro-dihydrobenzofuran |
| 7-Bromo-dihydrobenzofuran | Nucleophilic (KF) | 50–60 | 7-Fluoro-analog |
Q. What purification techniques are recommended to isolate 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid with high purity?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Fluorinated compounds often exhibit lower solubility in polar solvents due to hydrophobic fluorine atoms.
- Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1). Monitor fractions via LC-MS to confirm purity (>95%) .
- Acid-Base Extraction : Utilize the carboxylic acid group by dissolving the crude product in aqueous NaOH, followed by acidification (HCl) to precipitate the pure compound .
Advanced Questions
Q. How can contradictions in NMR data for fluorinated dihydrobenzofuran derivatives be resolved?
Methodological Answer: Fluorine atoms induce complex splitting patterns in ¹H and ¹³C NMR. Key strategies include:
- 19F NMR : Directly analyze fluorine environments to confirm substitution patterns. For example, a single 19F peak at ~-110 ppm indicates a meta-fluoro substituent .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings and long-range interactions. For dihydrobenzofurans, focus on coupling between the fluorine atom and adjacent protons (e.g., J₃-F ~8 Hz) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. How should researchers design experiments to evaluate the enzyme-inhibitory activity of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with benzofuran scaffolds (e.g., cyclooxygenase-2 (COX-2) or tyrosine kinases) .
- Assay Design :
- In Vitro Inhibition : Use fluorometric assays (e.g., EnzChek®) to measure IC₅₀ values. Include controls with non-fluorinated analogs to assess fluorine’s electronic effects.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes. The fluorine atom may enhance binding via hydrophobic interactions or halogen bonding .
- Data Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity) and compare with structurally related compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) .
Q. What are common pitfalls in interpreting mass spectrometry (MS) data for fluorinated aromatic compounds?
Methodological Answer:
- Isotopic Patterns : Fluorine (monoisotopic) simplifies patterns, but adjacent electronegative groups (e.g., carboxylic acid) may cause in-source fragmentation. Use high-resolution MS (HRMS) to distinguish [M-H]⁻ peaks from adducts .
- Fragmentation Pathways : Fluorine stabilizes negative charges, leading to dominant loss of CO₂ (44 Da) from the carboxylic acid group. Confirm via MS/MS with collision-induced dissociation (CID) .
- Matrix Effects : Avoid sodium/potassium adducts by using ammonium formate in mobile phases for LC-MS .
Q. How can reaction conditions be optimized to enhance fluorine incorporation in dihydrobenzofuran syntheses?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to activate fluorinating agents. For example, BF₃ enhances Selectfluor® reactivity in aromatic fluorinations .
- Solvent Effects : Use DMF or DMSO to stabilize transition states in SNAr reactions. Polar aprotic solvents improve fluorine nucleophilicity .
- Temperature Control : Lower temperatures (-20°C) reduce side reactions (e.g., di-fluorination) in electrophilic fluorinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
